![molecular formula C15H16N2O2S B4085985 N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085985.png)
N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide
Overview
Description
N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSB is a sulfonylurea derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its inhibition of the SUR1 enzyme. SUR1 is a subunit of the ATP-sensitive potassium (KATP) channel, which plays a role in insulin secretion. When glucose levels are high, the KATP channel closes, leading to an influx of calcium ions and subsequent insulin secretion. This compound inhibits the SUR1 subunit of the KATP channel, leading to a decrease in insulin secretion. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to decrease insulin secretion, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been found to have a low toxicity profile and does not exhibit significant side effects.
Advantages and Limitations for Lab Experiments
N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. Additionally, this compound has been found to have a low toxicity profile, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has a short half-life and may require frequent administration in animal models. Additionally, this compound may exhibit different effects in different animal models, making it important to carefully select the appropriate model for research.
Future Directions
There are several future directions for N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide research. One potential direction is the development of this compound as a treatment for diabetes. This compound has been shown to decrease insulin secretion, making it a potential treatment for hyperinsulinemia and insulin resistance. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential treatment for cancer. Future research may focus on the development of this compound derivatives that exhibit improved efficacy and selectivity for specific targets. Additionally, research may focus on the development of this compound as a drug delivery system for other therapeutic agents.
Scientific Research Applications
N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in the treatment of diabetes, cancer, and inflammation. This compound has been shown to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which plays a role in insulin secretion. This inhibition leads to a decrease in insulin secretion, making this compound a potential treatment for diabetes. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N'-methyl-N-(2-methylphenyl)sulfonylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-6-7-11-14(12)20(18,19)17-15(16-2)13-9-4-3-5-10-13/h3-11H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUORQDCZNGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=NC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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